molecular formula C12H8Cl2N2O5 B2484479 2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 320423-01-6

2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B2484479
CAS No.: 320423-01-6
M. Wt: 331.11
InChI Key: GGTPVTAVYYGKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a chemical compound of interest in advanced pharmaceutical and biochemical research. It features an imidazolidine-2,4,5-trione core, a structure known to act as a stabilized urea isostere, which is a key scaffold in medicinal chemistry for the design of enzyme inhibitors . Researchers are exploring this class of compounds due to its potent biological activity; structurally similar analogues have demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting higher efficacy than standard drugs like rivastigmine . This mechanism is being investigated for potential applications in addressing neurodegenerative diseases. The compound's properties, such as its lipophilicity, are critical factors in early-stage research for predicting its ability to cross biological membranes, including the blood-brain barrier . As a building block, it is also used in the synthesis of more complex molecules for various research applications. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human consumption.

Properties

IUPAC Name

2-[3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-3-8(14)6(7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTPVTAVYYGKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with an appropriate imidazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group may interact with cellular proteins or enzymes, leading to inhibition or activation of certain biological processes. The imidazolidinyl ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

  • Chlorine position : The 2,6-dichloro substitution likely optimizes spatial arrangement for binding interactions, as seen in collagenase inhibitors where 2,6-Cl analogs exhibit tighter hydrogen bonds (1.96 Å vs. 2.20 Å in 2,4-Cl derivatives) .

Ethyl Ester Derivatives: Prodrug Considerations

Compound Name Functional Group CAS Number Molecular Weight (g/mol) Key Properties/Findings
Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Ethyl ester 1057076-52-4 356.17 Improved lipophilicity (predicted LogP ~3.0) for enhanced cellular uptake.
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate Ethyl ester 128043-66-3 324.72 Reduced steric bulk (single Cl) may lower target affinity compared to di-Cl analogs.

Key Observations :

  • Ester vs. acid : Ethyl esters serve as prodrugs, masking the carboxylic acid to improve bioavailability. The free acid form (target compound) is likely more active in polar environments (e.g., enzymatic binding pockets) .

Biological Activity

2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This compound features a unique structure that includes an imidazolidinyl ring and a dichlorobenzyl moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-[3-(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Molecular Formula C₁₂H₈Cl₂N₂O₅
Molecular Weight 303.10 g/mol
InChI Key InChI=1S/C12H8Cl2N2O5/c13-7-2-1-3-8(14)6(7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both bacterial and fungal strains.

  • Bacterial Activity : The compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro assays demonstrate an inhibition zone indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound's antifungal activity has been evaluated against species like Candida albicans. It demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL depending on the strain tested .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes or membrane proteins. The dichlorobenzyl group may enhance the lipophilicity of the molecule, allowing it to penetrate cellular membranes effectively. Additionally, the imidazolidinyl ring structure may stabilize interactions with biological macromolecules.

Case Study 1: Antifungal Evaluation

A study conducted on a library of imidazole-based compounds found that derivatives similar to this compound exhibited notable antifungal activity against Candida species. The compound was tested in both in vitro and in vivo models using Galleria mellonella larvae to assess its efficacy against biofilm formation and mature biofilms .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, various concentrations of the compound were tested against pathogenic bacteria. Results indicated that at concentrations above 16 µg/mL, there was a significant reduction in bacterial viability as measured by colony-forming units (CFUs) .

Research Findings Summary

Research indicates that this compound has multifaceted biological activities:

Activity Type Target Organisms MIC (µg/mL)
Antibacterial Staphylococcus aureus16
Escherichia coli32
Antifungal Candida albicans8 - 32
Candida glabrata16

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeMonitoring TechniqueReference
Reflux Duration12–18 hoursTLC (Rf = 0.3–0.5)
Solvent SystemDMSO/Water (3:1)HPLC (≥95% purity)
Catalyst Loading5 mol%Kinetic Sampling

Q. Table 2: Recommended Computational Tools

ApplicationSoftware/ToolKey OutputReference
Reaction ModelingGaussian (DFT)Activation Energy
Data AnalysisPython (Scikit-learn)Reactivity Prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.